![molecular formula C15H21N3O2S B2627689 4-methoxy-7-methyl-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine CAS No. 1105189-43-2](/img/structure/B2627689.png)
4-methoxy-7-methyl-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methoxy-7-methyl-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine is a useful research compound. Its molecular formula is C15H21N3O2S and its molecular weight is 307.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Benzothiazole Derivatives in Medicinal Chemistry
Benzothiazole derivatives are recognized for their diverse biological activities, which makes them significant in the realm of medicinal chemistry. These compounds are integral to many synthetic and natural bioactive molecules. They exhibit a wide range of pharmacological activities including antiviral, antimicrobial, antiallergic, antidiabetic, anti-tumor, anti-inflammatory, anthelmintic, and anticancer properties. The unique structure of benzothiazole, particularly the methine center within the thiazole ring, endows these compounds with their versatile biological activities. This highlights the importance of benzothiazole scaffolds in developing new therapeutic agents across various fields of medicinal chemistry (Bhat & Belagali, 2020).
2,4-Thiazolidinediones as PTP 1B Inhibitors
2,4-Thiazolidinedione (TZD) scaffold is another significant class explored for its medicinal chemistry applications, particularly as PTP 1B inhibitors, which play a role in regulating insulin signaling and managing insulin resistance associated with Type 2 Diabetes Mellitus (T2DM). Structural modifications of the TZD scaffold have led to the optimization and design of potential PTP 1B inhibitors. The presence of the TZD scaffold in compounds has shown to significantly impact their activity profile against PTP 1B, demonstrating the scaffold's potential in designing novel inhibitors for treating or managing T2DM (Verma et al., 2019).
Importance in Optoelectronic Materials
The exploration of benzothiazole derivatives extends beyond medicinal chemistry into the realm of optoelectronic materials. These compounds, due to their electronic and structural properties, have been studied for their potential applications in organic light-emitting diodes (OLEDs), sensors, and other electronic devices. The ability to modify the benzothiazole structure and incorporate it into π-extended systems opens avenues for creating novel materials with specific optoelectronic properties, underscoring the versatility and significance of the benzothiazole scaffold in both medicinal and materials science research (Lipunova et al., 2018).
Mecanismo De Acción
Target of Action
It’s known that similar compounds have been found to bind with high affinity to multiple receptors , which could be a potential target for this compound.
Mode of Action
Similar compounds have been shown to interact excellently with receptors , suggesting that this compound may also interact with its targets to exert its effects.
Biochemical Pathways
Compounds with similar structures have been reported to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that this compound may affect multiple biochemical pathways.
Result of Action
Similar compounds have been reported to have diverse biological activities , suggesting that this compound may also have various molecular and cellular effects.
Propiedades
IUPAC Name |
4-methoxy-7-methyl-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2S/c1-11-3-4-12(19-2)13-14(11)21-15(17-13)16-5-6-18-7-9-20-10-8-18/h3-4H,5-10H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABHSWXZLZRKQQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)NCCN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
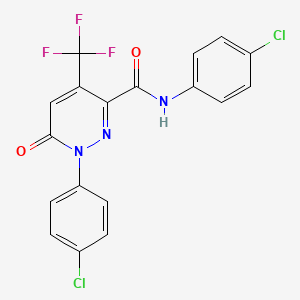
![N-(3-fluoro-4-methylphenyl)-2-((7-oxo-2-thioxo-3-(o-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/no-structure.png)
![N-(furan-2-ylmethyl)-2-(3-(2-(pyridin-4-ylthio)acetamido)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)acetamide](/img/structure/B2627610.png)
![N-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}-4-(trifluoromethyl)benzamide](/img/structure/B2627614.png)
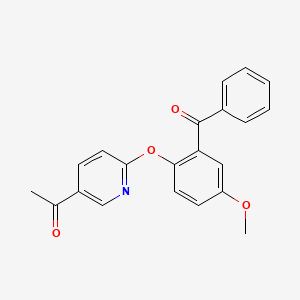
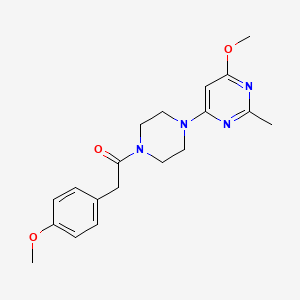
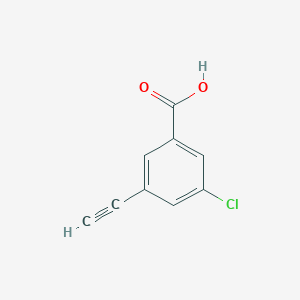
![N-(4-bromophenyl)-2-[6-(tert-butylsulfonyl)-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]acetamide](/img/structure/B2627622.png)
![3,3-dimethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)butanamide](/img/structure/B2627624.png)
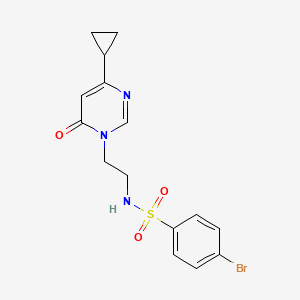
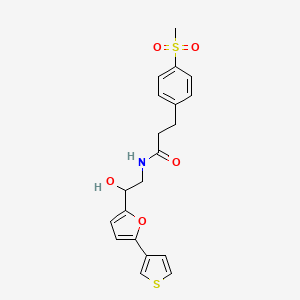
![N-(1-{[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidin-4-yl)-4-ethylbenzamide](/img/structure/B2627629.png)
